2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine

Lipophilicity Drug Design ADME

Regioselective installation of 4-position functionality on trifluoromethylpyridines poses a persistent synthetic bottleneck. 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine (CAS 1227580-87-1) is a pre-functionalized intermediate that eliminates low-yielding, non-selective steps, accelerating kinase inhibitor and agrochemical discovery. • Validated antiproliferative activity (IC₅₀ as low as 0.126 µM) for oncology programmes. • Elevated LogP (2.46) enhances membrane permeability for orally bioavailable candidates. • Reactive 2-chloro handle for cross-coupling; modifiable 4-hydroxy group for bioconjugation or probe synthesis. • Supplied with full analytical documentation; ready for immediate global dispatch.

Molecular Formula C6H3ClF3NO
Molecular Weight 197.54 g/mol
CAS No. 1227580-87-1
Cat. No. B1403589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine
CAS1227580-87-1
Molecular FormulaC6H3ClF3NO
Molecular Weight197.54 g/mol
Structural Identifiers
SMILESC1=CNC(=C(C1=O)C(F)(F)F)Cl
InChIInChI=1S/C6H3ClF3NO/c7-5-4(6(8,9)10)3(12)1-2-11-5/h1-2H,(H,11,12)
InChIKeyUCWUPUUYYNIDSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine (CAS 1227580-87-1): Procurement & Differentiation Guide


2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine (CAS 1227580-87-1) is a halogenated trifluoromethylpyridine (TFMP) derivative featuring a 2-chloro substituent, a 4-hydroxy group, and a 3-trifluoromethyl moiety. This substitution pattern places it within the class of fluorinated pyridine building blocks widely utilized in agrochemical and pharmaceutical research, particularly for the synthesis of kinase inhibitors and herbicides [1][2]. The compound's unique arrangement of electron-withdrawing and hydrogen-bonding functional groups distinguishes it from other TFMP regioisomers, making it a targeted intermediate for specific synthetic routes.

1
Fluorinated pyridine building block for kinase inhibitor and herbicide synthesis
2
Specific 2-chloro-4-hydroxy-3-CF3 pattern for targeted 4-position functionalization
3
Reported elevated lipophilicity (LogP ~2.46) for membrane permeability studies

Why 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine Cannot Be Readily Substituted with Other Trifluoromethylpyridines


The specific positioning of the chloro, hydroxy, and trifluoromethyl groups on the pyridine ring of 2-chloro-4-hydroxy-3-(trifluoromethyl)pyridine (CAS 1227580-87-1) is not arbitrary; it dictates both its synthetic accessibility and its subsequent reactivity in downstream applications. Generic substitution with other trifluoromethylpyridine (TFMP) regioisomers is not feasible due to the strong influence of substitution patterns on physicochemical properties (e.g., LogP, pKa), which in turn affect biological target engagement, metabolic stability, and the efficiency of key synthetic transformations [1]. The following quantitative evidence demonstrates the specific, measurable advantages of this precise regioisomer over its closest analogs.

Regioisomer mismatch
Other TFMP regioisomers (e.g., 2-chloro-5-CF3) cannot replicate the synthetically demanding 4-hydroxy-3-CF3 pattern, limiting 4-position derivatization.
Lipophilicity shift
Non-chlorinated 4-hydroxy-3-CF3 analogs exhibit lower LogP (~1.0–1.5), which may reduce membrane permeability context in cell-based assays.
Metabolic stability class may not transfer
Non-fluorinated or 3-methyl pyridine analogs lack the metabolically stabilizing CF3 group; metabolic stability context requires validation.

Quantitative Differentiation of 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine (1227580-87-1) from Structural Analogs


Increased Lipophilicity (LogP) Compared to Non-Chlorinated 4-Hydroxy-3-(trifluoromethyl)pyridine

The presence of the 2-chloro substituent in 2-chloro-4-hydroxy-3-(trifluoromethyl)pyridine significantly increases its lipophilicity compared to the non-chlorinated analog, 4-hydroxy-3-(trifluoromethyl)pyridine. This is a crucial parameter for membrane permeability and oral bioavailability. The calculated LogP value for the target compound is 2.45940 , which is notably higher than the typical LogP range of 1.0-1.5 reported for non-halogenated 4-hydroxypyridine analogs [1]. This difference can directly impact the compound's performance in cell-based assays and its suitability for optimizing the ADME profile of drug candidates.

Lipophilicity (LogP)
Cross-study comparable
LogP 2.46 vs ~1.0–1.5 for non-halogenated analog
Supports membrane permeability screening context
ΔLogP ≈ +0.96 to +1.46; calculated values from database entries
Lipophilicity Drug Design ADME

Synthetic Accessibility Advantage: Overcoming Regioselectivity Challenges in TFMP Synthesis

The synthesis of 4-substituted trifluoromethylpyridines is inherently challenging due to the strong electron-withdrawing effect of the trifluoromethyl group, which typically directs substitution to the 6-position [1]. The specific 2-chloro-4-hydroxy-3-trifluoromethyl substitution pattern represents a synthetically distinct and valuable regioisomer that is not easily obtained through generic TFMP synthetic routes. This makes 2-chloro-4-hydroxy-3-(trifluoromethyl)pyridine a specialized building block for which direct substitution with more readily available isomers like 2-chloro-5-(trifluoromethyl)pyridine is not possible for 4-position functionalization.

Regioselectivity advantage
Class-level inference
Enables 4-substitution; synthetically demanding regioisomer
Provides access to specific 4-position chemical space
Qualitative advantage based on electron-deficient pyridine reactivity
Synthetic Chemistry Regioselectivity Process Development

Antiproliferative Activity in Triple-Negative Breast Cancer Cells (MDA-MB-231)

2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine has demonstrated potent, dose-dependent inhibition of cell growth in the MDA-MB-231 triple-negative breast cancer cell line, a model for an aggressive and difficult-to-treat cancer [1]. Reported IC50 values range from 0.126 µM to 11.73 µM, indicating significant potency compared to the standard chemotherapeutic agent 5-Fluorouracil, which typically exhibits IC50 values in the high micromolar to millimolar range in similar assays [2]. This activity is linked to the compound's role as a building block for kinase inhibitors [1].

Antiproliferative IC50
Cross-study comparable
IC50 0.126–11.73 µM (MDA-MB-231)
Reported cell-model response context; supports cytotoxicity endpoint review
Assay conditions not fully specified; >10-fold difference vs 5-FU baseline
Cancer Research Antiproliferative Kinase Inhibition

Metabolic Stability Enhancement Conferred by the Trifluoromethyl Group

The incorporation of a trifluoromethyl (-CF3) group into drug candidates is a well-established strategy to improve metabolic stability by blocking oxidative metabolism at key positions on the aromatic ring [1][2]. For 2-chloro-4-hydroxy-3-(trifluoromethyl)pyridine, the CF3 group at the 3-position, adjacent to the 4-hydroxy group, is strategically placed to protect this metabolically labile site. While direct comparative in vitro microsomal stability data for this exact compound versus its non-fluorinated analog are not available in the public domain, the class-level effect is robustly documented. The carbon-fluorine bond is one of the strongest in organic chemistry, significantly increasing resistance to cytochrome P450-mediated degradation compared to non-fluorinated pyridines [2].

Metabolic stability
Class-level inference
3-CF3 group predicted to block oxidative metabolism
Class-level fluorine effect; direct microsomal data to verify
No public domain stability data for this exact compound
Drug Metabolism Pharmacokinetics Fluorine Chemistry

Optimal Research & Industrial Applications for 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine (CAS 1227580-87-1)


Medicinal Chemistry: Lead Optimization for Orally Bioavailable Kinase Inhibitors

Given its elevated LogP (2.45940), which enhances membrane permeability, and the presence of a metabolically stabilizing trifluoromethyl group, 2-chloro-4-hydroxy-3-(trifluoromethyl)pyridine is ideally suited as a core scaffold or advanced intermediate for the design of orally bioavailable kinase inhibitors [1]. Its potent antiproliferative activity in cancer cell lines (IC50 as low as 0.126 µM) provides a strong starting point for medicinal chemistry campaigns targeting oncology indications [2].

Agrochemical Discovery: Synthesis of Next-Generation Herbicides and Fungicides

The unique 4-hydroxy-3-trifluoromethylpyridine core is a key structural motif in several commercial agrochemicals [1]. The 2-chloro substituent on this compound provides a handle for further derivatization through cross-coupling or nucleophilic aromatic substitution reactions. Procurement of this specific regioisomer enables the construction of novel herbicide candidates that may overcome resistance or exhibit improved environmental profiles, leveraging the established activity of TFMP-containing pesticides [1].

Process Chemistry: A Strategic Intermediate for Accessing Challenging 4-Substituted Pyridines

Synthetic chemists seeking to install functionality at the 4-position of a trifluoromethylpyridine ring face a significant regioselectivity challenge [3]. 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine is a valuable, pre-functionalized intermediate that circumvents this problem. Its use in a synthetic route can eliminate low-yielding or non-selective steps, reducing both development time and manufacturing costs for complex target molecules requiring this specific substitution pattern.

Chemical Biology: Development of Fluorescent or Affinity Probes for Kinase Targets

The combination of a reactive chloro substituent and a modifiable hydroxy group makes this compound an excellent starting point for creating bioconjugates or chemical probes. The trifluoromethyl group is also a useful spectroscopic handle for 19F NMR studies [4]. Researchers developing probes for kinase targets, a primary application area for this compound [2], can utilize this versatile intermediate to link fluorophores or affinity tags while maintaining high target binding affinity.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Elevated LogP and CF3 metabolic stabilization
Membrane permeability and microsomal stability assays
Agrochemical candidate synthesis
2-chloro handle for cross-coupling derivatization
Herbicidal or fungicidal activity screening
4-substituted pyridine process chemistry
Pre-functionalized 4-hydroxy-3-CF3 intermediate
Regioselectivity and synthetic step reduction
Chemical probe development
Modifiable chloro and hydroxy groups; 19F NMR handle
Target engagement and bioconjugate stability
Application fit based on reported properties and class-level evidence. Endpoint validation recommended for specific research contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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